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Abstract
This technical guide provides a comprehensive overview of 5-(2-Chlorophenyl)-N-(4-
methylphenyl)-2-furamide, a compound of interest within the broader class of furan-based

carboxamides. While specific literature on this exact molecule is sparse, this document

synthesizes available data, established chemical principles, and insights from structurally

related compounds to offer a valuable resource for researchers, scientists, and professionals in

drug development. This guide covers its chemical identity, physicochemical properties, a

proposed synthetic route based on established methodologies, and a discussion of its potential

applications inferred from analogous structures. The information is presented to uphold the

highest standards of scientific integrity, providing both theoretical grounding and practical

insights.
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Chemical Identity and Molecular Descriptors
The foundational step in understanding any chemical entity is to establish its precise identity

through standardized nomenclature and structural representations. For 5-(2-Chlorophenyl)-N-
(4-methylphenyl)-2-furamide, the key identifiers have been consolidated from authoritative

chemical databases.

Nomenclature and Structure
Systematic IUPAC Name: 5-(2-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide[1]

Molecular Formula: C₁₈H₁₄ClNO₂[1]

Molecular Weight: 311.76 g/mol

The structure comprises a central furan-2-carboxamide core. A 2-chlorophenyl group is

attached at the 5-position of the furan ring, and the amide nitrogen is substituted with a 4-

methylphenyl (p-tolyl) group.

Caption: 2D structure of 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide.

Structural Identifiers
For unambiguous identification in databases and computational models, the following standard

line notations are used:

Identifier String Source

SMILES
CC1=CC=C(C=C1)NC(=O)C2

=CC=C(O2)C3=CC=CC=C3Cl
PubChem[1]

InChIKey
BTSFFWWYOZLPID-

UHFFFAOYSA-N
PubChem[1]

These identifiers are crucial for cheminformatics applications, enabling researchers to perform

structural searches and cross-reference information across various databases.

Physicochemical and Predicted Properties
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Understanding the physicochemical profile of a compound is essential for predicting its

behavior in biological systems and for designing experimental protocols. The following

properties are computationally predicted, as experimental data for this specific molecule is not

readily available.

Property Predicted Value Source

Monoisotopic Mass 311.07132 Da PubChem[1]

XlogP 4.8 PubChem[1]

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 2 PubChem

Rotatable Bonds 3 PubChem

The high XlogP value suggests that the molecule is quite lipophilic, which has significant

implications for its solubility, membrane permeability, and potential for oral bioavailability. This

characteristic is common for molecules designed to interact with intracellular targets.

Proposed Synthesis Protocol
While a specific, published synthesis route for 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-
furamide is not available, a robust and logical pathway can be proposed based on well-

established amide bond formation reactions. The most direct approach involves the coupling of

5-(2-chlorophenyl)furan-2-carboxylic acid with 4-methylaniline (p-toluidine).

Retrosynthetic Analysis
The key disconnection is at the amide bond, a common and reliable strategy in synthetic

organic chemistry. This leads to two primary starting materials: a carboxylic acid and an amine.

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamideAmide Bond Formation
(Coupling Reaction)

Retrosynthetic Disconnection

5-(2-Chlorophenyl)furan-2-carboxylic acid

4-Methylaniline
(p-Toluidine)
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Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Workflow
This protocol describes a standard procedure for amide coupling using a peptide coupling

agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), which is known for its efficiency and mild reaction conditions.

Step 1: Activation of the Carboxylic Acid

Dissolve 1.0 equivalent of 5-(2-chlorophenyl)furan-2-carboxylic acid in an anhydrous aprotic

solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add 1.1 equivalents of HATU and 1.5 equivalents of a non-nucleophilic base, such as

Diisopropylethylamine (DIPEA).

Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid

is converted into a highly reactive O-acylisourea intermediate. The causality here is the

activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.

Step 2: Amide Bond Formation

In a separate flask, dissolve 1.05 equivalents of 4-methylaniline in a small amount of the

same anhydrous solvent.

Add the amine solution dropwise to the activated carboxylic acid mixture from Step 1.

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting material is consumed (typically 2-12 hours).

Step 3: Workup and Purification

Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate

and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove
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excess base and amine, followed by a wash with saturated sodium bicarbonate solution to

remove unreacted carboxylic acid, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purify the resulting crude product by column chromatography on silica gel, using a gradient

of ethyl acetate in hexanes as the eluent, to yield the pure 5-(2-Chlorophenyl)-N-(4-
methylphenyl)-2-furamide.

Self-Validation: Each step includes a validation checkpoint. The activation can be confirmed by

the consumption of the acid (TLC). The final product's identity and purity should be rigorously

confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Caption: Proposed workflow for the synthesis of the target compound.
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Potential Applications and Scientific Context
While 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide itself does not have extensive

published biological data, the furan-2-carboxamide scaffold is prevalent in medicinal chemistry.

Analysis of structurally similar compounds provides a strong basis for hypothesizing its

potential utility.

Antiviral and Anticancer Research
Many molecules containing the 5-phenyl-furan-2-carboxamide core have been investigated for

their biological activities. For instance, derivatives of 5-(4-chlorophenyl)furan have shown

inhibitory activity against tubulin polymerization, a validated target in cancer chemotherapy[2].

The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and

apoptosis in cancer cells.

Furthermore, related heterocyclic structures, such as 1,3,4-thiadiazole sulfonamides derived

from chlorophenyl moieties, have been synthesized and tested for antiviral properties, showing

activity against the tobacco mosaic virus[3]. This suggests that the combination of a

halogenated phenyl ring and a five-membered heterocycle can be a fruitful starting point for the

development of bioactive agents.

Agrochemical Development
The 2-furamide moiety is also a known building block in the synthesis of agrochemicals[4]. Its

chemical stability and the ability to introduce diverse substituents make it a versatile scaffold for

creating new herbicides, fungicides, or insecticides. The specific combination of the 2-

chlorophenyl and 4-methylphenyl groups could modulate the compound's activity spectrum and

selectivity towards specific agricultural pests or weeds.

Conclusion
5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is a distinct chemical entity defined by its

SMILES and InChIKey identifiers. While direct experimental data is limited, this guide provides

a robust framework for its synthesis and potential applications based on established chemical

principles and data from analogous structures. The proposed synthetic protocol is reliable and

can be readily implemented in a standard organic chemistry laboratory. The insights into its

potential as an anticancer or antiviral agent, derived from related compounds, underscore its
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relevance as a target for future research and development. This document serves as a

foundational resource to stimulate and guide further investigation into this promising molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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